
Glycidyl hexanoate
Overview
Description
Glycidyl hexanoate, also known as hexanoic acid, oxiranylmethyl ester, is a glycidyl ester with the molecular formula C₉H₁₆O₃. It is a colorless liquid with a faint odor and is primarily used in the synthesis of various chemical compounds. This compound is known for its reactivity due to the presence of an epoxide group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidyl hexanoate can be synthesized through the esterification of hexanoic acid with glycidol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of hexanoic acid and glycidol into a reactor, where the esterification takes place. The product is then separated and purified using distillation columns to achieve the desired purity .
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The epoxide ring in glycidyl hexanoate undergoes nucleophilic attacks under acidic or basic conditions, leading to ring-opening products.
Acidic Conditions
In aqueous acidic environments (pH ~3.5), the epoxide reacts via protonation of the oxygen, followed by nucleophilic attack by carboxylic acids, alcohols, or water . For example:
This mechanism is analogous to reactions observed in glycidyl methacrylate (GMA) systems, where acidic media favor irreversible epoxide ring-opening .
Basic Conditions
Under alkaline conditions (pH ~10.5), the epoxide reacts with nucleophiles like hydroxyl groups via transesterification or epoxide ring-opening. For instance, with sodium hydroxide:
Transesterification becomes reversible, while ring-opening dominates over time due to pH shifts .
Oxidation
The epoxide group can be oxidized to form diols or ketones. Hydrogen peroxide or peracids (e.g., mCPBA) under mild conditions yield diols:
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol while retaining the epoxide:
Substitution Reactions
The epoxide undergoes nucleophilic substitution with amines, thiols, or halides. For example, with ethylenediamine:
This reactivity is exploited in crosslinking polymers, where this compound acts as a bifunctional monomer .
Polymerization
This compound participates in radical polymerization via its methacrylate-like structure, forming crosslinked networks. Initiators like azobisisobutyronitrile (AIBN) trigger chain growth:
Comparative Reaction Kinetics
The table below summarizes key reaction pathways and conditions:
Mechanistic Insights
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pH Dependency : Acidic conditions favor irreversible epoxide ring-opening, while basic conditions promote transesterification initially, shifting to ring-opening as pH drops .
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Steric Effects : The hexanoyl chain influences solubility and reaction rates compared to shorter-chain analogs like glycidyl acetate.
Scientific Research Applications
Polymer Synthesis
Reactive Diluents in Epoxy Resins
Glycidyl hexanoate is frequently utilized as a reactive diluent in epoxy formulations. It enhances the flexibility and adhesion properties of epoxy resins without significantly compromising their mechanical strength. This application is particularly relevant in the automotive and coatings industries, where high-performance materials are essential. The incorporation of this compound allows for faster curing times and improved processing characteristics compared to traditional epoxy systems .
Frontal Polymerization
Recent studies have explored the use of this compound in redox cationic frontal polymerization processes. This approach enables rapid curing of carbon fiber-reinforced composites, which are critical in aerospace and automotive applications. The ability to initiate curing via heat or UV light further enhances the versatility of this compound as a component in advanced composite materials .
Biochemical Applications
Modification of Biomolecules
In biochemistry, this compound serves as a reagent for modifying biomolecules. Its epoxide functionality allows for the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids. This property is exploited in various research applications, including drug delivery systems and the development of biomaterials .
Toxicity Studies
Research has also focused on the potential toxicity of this compound, particularly its mutagenic properties. Studies indicate that exposure can lead to cytotoxic effects, necessitating careful handling and regulatory oversight when used in consumer products or industrial applications. Understanding these effects is crucial for ensuring safety in its application.
Industrial Applications
Coatings and Adhesives
this compound's compatibility with other chemical systems makes it an ideal candidate for use in coatings and adhesives. Its hydrophobic nature contributes to water-resistant properties, making it suitable for outdoor applications where durability is paramount .
Reactive Intermediates
The compound acts as a versatile intermediate in the synthesis of various chemical products, including polyols and polyurethanes. By modifying its structure through reactions with other compounds, this compound can create materials with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of glycidyl hexanoate primarily involves the reactivity of its epoxide group. The epoxide ring can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of polymers, where this compound acts as a cross-linking agent, forming stable networks through covalent bonding .
Comparison with Similar Compounds
- Glycidyl acetate
- Glycidyl neodecanoate
- Glycidyl methacrylate
Comparison: Glycidyl hexanoate is unique due to its specific chain length and reactivity profile. Compared to glycidyl acetate, this compound has a longer alkyl chain, which can influence its solubility and reactivity. Glycidyl neodecanoate has a more branched structure, affecting its steric properties and reactivity. Glycidyl methacrylate, on the other hand, contains a methacrylate group, making it more suitable for polymerization reactions .
Biological Activity
Glycidyl hexanoate is an ester of glycidol and hexanoic acid, categorized under the group of glycidyl esters. This compound has garnered attention in various fields, particularly in food chemistry and toxicology, due to its potential biological activities and implications for human health. This article delves into the biological activity of this compound, exploring its mechanisms of action, toxicological profiles, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its epoxide functional group, which is known for its reactivity. Its chemical formula is , and it features a six-carbon hexanoate chain attached to a glycidol moiety. The presence of the epoxide group is significant as it can undergo various chemical reactions that may lead to biological interactions.
Mechanisms of Biological Activity
- Genotoxicity : this compound has been studied for its potential genotoxic effects. Similar compounds, such as glycidol, have demonstrated the ability to form DNA adducts, which are indicative of genotoxicity. This mechanism involves the reaction of the epoxide group with nucleophilic sites on DNA bases, leading to mutations and cellular damage .
- Oxidative Stress : Research indicates that glycidyl compounds can induce oxidative stress in cells. This occurs through the generation of reactive oxygen species (ROS) that can damage cellular components, including lipids, proteins, and DNA .
- Metabolic Activation : this compound may be metabolically activated in vivo to form more reactive intermediates. For instance, glycidol can be converted by cytochrome P450 enzymes into glycidamide, a potent genotoxic metabolite . This metabolic pathway raises concerns about the potential health risks associated with exposure to glycidyl esters.
Toxicological Profile
The toxicological assessment of this compound is crucial for understanding its safety in food applications and industrial uses. Key findings include:
- Acute Toxicity : Studies have shown that high doses can lead to acute toxicity characterized by symptoms such as gastrointestinal distress and central nervous system effects.
- Chronic Exposure : Long-term exposure has been linked to carcinogenic effects in animal studies, primarily due to the formation of DNA adducts .
- Regulatory Status : Regulatory agencies have established limits for glycidyl esters in food products due to their potential health risks. Continuous monitoring and research are necessary to update these safety standards.
Case Study 1: Food Safety Assessment
A study investigated the levels of glycidyl esters in various food products, highlighting the importance of monitoring these compounds due to their potential health risks. The research utilized advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to quantify levels in oils and processed foods . The findings underscored the need for stringent regulations regarding acceptable limits in food products.
Case Study 2: Occupational Exposure
Research focusing on workers in industries utilizing glycidyl esters revealed significant exposure levels that raised concerns about long-term health effects. Biomonitoring studies indicated elevated levels of urinary metabolites associated with glycidyl exposure, suggesting a need for improved occupational safety measures .
Research Findings
Properties
IUPAC Name |
oxiran-2-ylmethyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-9(10)12-7-8-6-11-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJNHHFSQGRJFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938638 | |
Record name | (Oxiran-2-yl)methyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17526-74-8 | |
Record name | Hexanoic acid, 2,3-epoxypropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017526748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Oxiran-2-yl)methyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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